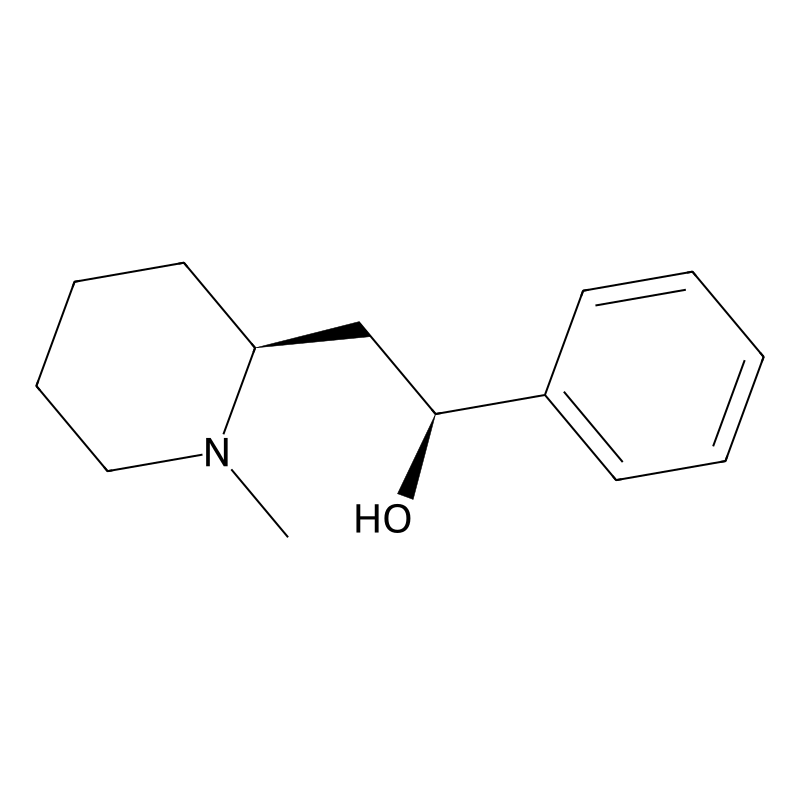

(-)-Sedamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(-)-Sedamine is a naturally occurring piperidine alkaloid, primarily derived from the plant Sedum species. It is characterized by its complex bicyclic structure and is notable for its pharmacological properties. Alkaloids like (-)-sedamine are known for their diverse biological activities, which often include effects on the central nervous system and potential therapeutic applications. The compound has garnered interest due to its structural uniqueness and potential medicinal benefits.

The chemical behavior of (-)-sedamine includes various reactions typical of alkaloids, such as:

- Alkylation: (-)-Sedamine can undergo alkylation reactions, which are essential for modifying its structure to enhance biological activity.

- Hydrolysis: This reaction can lead to the breakdown of the compound into simpler molecules.

- Oxidation: (-)-Sedamine can be oxidized to form different derivatives, which may exhibit altered pharmacological effects.

These reactions are significant for understanding how (-)-sedamine can be transformed into more active or stable forms for research and therapeutic use.

(-)-Sedamine exhibits a range of biological activities, including:

- Antispasmodic Effects: Similar to other belladonna alkaloids, it helps alleviate gastrointestinal cramping by inhibiting smooth muscle contractions .

- CNS Effects: Research indicates that (-)-sedamine may influence neurotransmitter systems, potentially offering neuroprotective benefits or aiding in the treatment of neurological disorders.

- Antimicrobial Properties: Some studies suggest that alkaloids like (-)-sedamine may possess antimicrobial activity, making them candidates for further investigation in pharmacology.

The applications of (-)-sedamine are primarily rooted in its pharmacological properties:

- Pharmaceutical Development: Due to its antispasmodic and potential neuroprotective effects, it is being investigated for use in various medications aimed at treating gastrointestinal disorders and neurological conditions.

- Research Tool: Its unique structure makes it a valuable compound for studying alkaloid interactions within biological systems.

Interaction studies involving (-)-sedamine focus on its pharmacokinetics and pharmacodynamics:

- Drug Interactions: Research indicates that (-)-sedamine may interact with other medications, particularly those affecting the central nervous system or gastrointestinal motility. Understanding these interactions is crucial for safe therapeutic use .

- Mechanism of Action: Studies are ongoing to elucidate the specific pathways through which (-)-sedamine exerts its biological effects, including receptor binding studies that could inform its therapeutic potential.

Several compounds share structural or functional similarities with (-)-sedamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Atropine | Tropane ring structure | Strong anticholinergic effects; used in ophthalmology |

| Scopolamine | Similar bicyclic structure | Notable for its use in motion sickness prevention |

| Lobeline | Piperidine derivative | Potential anti-addictive properties |

| Prosophylline | Related piperidine alkaloid | Exhibits similar CNS effects |

Each of these compounds shares a commonality with (-)-sedamine in terms of structural features but differs significantly in their specific biological activities and applications. This comparison underscores the uniqueness of (-)-sedamine within the broader class of piperidine alkaloids.

Molecular Formula and Weight

(-)-Sedamine possesses the molecular formula C₁₄H₂₁NO, representing a complex piperidine alkaloid with distinct structural characteristics [1] [3]. The compound exhibits a molecular weight of 219.32 grams per mole, as determined through high-resolution mass spectrometry analysis [1] [8]. The exact mass has been calculated to be 219.162314293 daltons, providing precise molecular weight data essential for analytical identification [1] [8]. This molecular composition indicates the presence of fourteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and one oxygen atom, forming a bicyclic structure characteristic of piperidine-derived natural products [7].

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₄H₂₁NO | Elemental Analysis [1] |

| Molecular Weight | 219.32 g/mol | Mass Spectrometry [1] |

| Exact Mass | 219.162314293 Da | High-Resolution MS [1] |

| Hydrogen Bond Donors | 1 | Computational Analysis [1] |

| Hydrogen Bond Acceptors | 2 | Computational Analysis [1] |

| Rotatable Bonds | 3 | Structural Analysis [1] |

Stereochemical Configuration

(-)-Sedamine exists as an optically active compound possessing two chiral centers within its molecular framework [1] [3]. The stereochemical configuration is designated as (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol, indicating the specific spatial arrangement of substituents around the asymmetric carbon atoms [1] [7]. The compound exhibits an S configuration at both the C-1 position of the phenylethanol moiety and the C-2 position of the piperidine ring [3] [7]. This particular stereochemical arrangement contributes to the compound's levorotatory optical activity, distinguishing it from other possible stereoisomers [2] [9]. The stereochemical notation /t13-,14-/m0/s1 in the International Chemical Identifier system further defines the three-dimensional molecular geometry [1] [3].

The presence of two asymmetric carbon centers theoretically allows for four possible stereoisomers, with (-)-sedamine representing one specific enantiomeric form [24] [25]. The absolute configuration has been confirmed through comprehensive stereochemical analysis and comparison with synthetic reference compounds [2] [6]. Crystallographic studies have provided definitive confirmation of the molecular chirality and spatial orientation of functional groups [2].

IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for (-)-sedamine is (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol [1] [3] [7]. This nomenclature precisely describes the structural components and stereochemical features of the molecule. Alternative systematic names include (αS,2S)-1-methyl-α-phenyl-2-piperidineethanol and (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethan-1-ol [3]. The compound is also known by the Chemical Abstracts Service registry number 497-88-1, providing a unique identifier for database searches and regulatory purposes [1] [3] [8].

The nomenclature reflects the compound's structure as a substituted piperidine bearing a phenylethanol side chain [7]. The systematic naming convention follows standard IUPAC rules for heterocyclic compounds, clearly indicating the ring system, substituent positions, and stereochemical configuration [1] [3].

Physical Properties

Melting Point and Solubility Profile

(-)-Sedamine exhibits a characteristic melting point of 88-89°C, as determined through careful recrystallization from petroleum ether [9] [10]. The compound demonstrates good crystallization properties when recrystallized from this solvent system, yielding colorless elongated plates with consistent melting behavior [9]. The melting point remains stable upon multiple recrystallization procedures, indicating high chemical purity [9].

Regarding solubility characteristics, (-)-sedamine shows favorable dissolution properties in organic solvents while maintaining limited water solubility [1]. The compound's lipophilic nature, as indicated by an XLogP3-AA value of 2.4, suggests preferential solubility in non-polar to moderately polar organic solvents [1] [8]. The topological polar surface area of 23.50 Ų indicates moderate polarity, contributing to the compound's solubility profile [8].

| Physical Property | Value | Measurement Conditions |

|---|---|---|

| Melting Point | 88-89°C | Recrystallized from petroleum ether [9] |

| XLogP3-AA | 2.4 | Computational determination [1] |

| Topological Polar Surface Area | 23.50 Ų | Calculated value [8] |

| Crystalline Form | Colorless elongated plates | Petroleum ether recrystallization [9] |

Optical Activity Characteristics

(-)-Sedamine exhibits pronounced optical activity due to its chiral molecular structure, rotating plane-polarized light in a levorotatory direction [2] [21]. The optical rotation properties arise from the presence of two asymmetric carbon centers within the molecule, creating a specific three-dimensional arrangement that interacts with polarized light [21] [22]. The compound's optical activity has been confirmed through polarimetric measurements, although specific rotation values require standardized conditions for accurate determination [21] [22].

The stereochemical configuration (1S, 2S) directly correlates with the observed levorotatory optical activity [2] [24]. Comparative studies with synthetic racemic mixtures have demonstrated the distinct optical properties of the naturally occurring (-)-enantiomer versus artificially prepared racemic forms [2] [9]. The optical activity serves as a crucial analytical parameter for confirming the compound's identity and enantiomeric purity [21] [24].

Temperature and solvent effects on optical rotation measurements have been documented, with variations observed depending on measurement conditions [21] [22]. The optical activity characteristics provide valuable information for both analytical identification and quality control purposes [21].

Structural Characterization Methods

Infrared Spectroscopy Analysis

Infrared spectroscopy provides comprehensive structural information for (-)-sedamine through characteristic absorption bands corresponding to specific functional groups [2] [9]. The infrared spectrum reveals distinct absorption patterns that confirm the presence of hydroxyl, aromatic, and aliphatic functionalities within the molecular structure [2] [9]. The hydroxyl group produces a characteristic broad absorption band, while the aromatic ring system contributes to specific fingerprint region patterns [2] [31].

Comparative infrared spectroscopic analysis between natural (-)-sedamine and synthetic reference compounds has demonstrated identical spectral profiles, confirming structural identity [2] [9]. The spectrum shows no absorption in the carbonyl region, supporting the alcohol rather than ketone functionality [9]. The complete infrared absorption spectrum provides a unique fingerprint for compound identification and purity assessment [2] [31].

The infrared spectroscopic data has been instrumental in confirming the proposed molecular structure and distinguishing (-)-sedamine from related alkaloids [2]. Characteristic absorption frequencies in the 3000-3500 cm⁻¹ region indicate hydroxyl stretching vibrations, while aromatic carbon-hydrogen stretching appears in the 3000-3100 cm⁻¹ range [31].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of (-)-sedamine through both proton and carbon-13 spectra [6] [12] [13]. The one-dimensional proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts corresponding to aromatic protons, aliphatic protons, and the hydroxyl functionality [12] [28]. Carbon-13 nuclear magnetic resonance spectroscopy directly identifies the carbon framework, providing information about aromatic carbons, saturated carbons, and heteroatom-bearing carbons [30] [34].

Two-dimensional nuclear magnetic resonance techniques have been employed for comprehensive structural assignment and stereochemical confirmation [6] [13]. These advanced spectroscopic methods allow for the determination of through-bond and through-space connectivity patterns, supporting the proposed molecular structure [13] [15]. The nuclear magnetic resonance data provides definitive evidence for the piperidine ring system and phenylethanol substituent [6] [12].

| Nuclear Magnetic Resonance Parameter | Observation | Structural Significance |

|---|---|---|

| Aromatic Protons | 7.0-7.5 ppm region | Phenyl ring confirmation [28] |

| Aliphatic Protons | 1.0-4.0 ppm region | Piperidine and ethanol chain [28] |

| Carbon Framework | Multiple signals | Complete carbon skeleton [30] |

| Stereochemical Assignment | Through 2D techniques | Absolute configuration [13] |

Mass Spectrometry Profiling

Mass spectrometry analysis of (-)-sedamine provides molecular weight confirmation and characteristic fragmentation patterns essential for structural identification [1] [32]. The molecular ion peak appears at mass-to-charge ratio 219, corresponding to the protonated molecular ion [M+H]⁺ [1]. Fragmentation studies reveal specific breakdown pathways that support the proposed molecular structure and provide analytical fingerprints for identification purposes [32].

High-resolution mass spectrometry has been employed to determine the exact molecular mass of 219.162314293 daltons, confirming the molecular formula C₁₄H₂₁NO [1]. The mass spectral fragmentation pattern includes characteristic losses corresponding to specific molecular fragments, such as water elimination and side-chain cleavages [32]. These fragmentation studies provide valuable information about the molecular connectivity and structural features [32].

Tandem mass spectrometry techniques have been utilized for detailed structural characterization and confirmation of the proposed molecular framework [32]. The mass spectral data serves as a crucial analytical tool for both identification and quantitative analysis of (-)-sedamine in complex mixtures [17] [32].

X-ray Crystallography Studies

X-ray crystallography represents the definitive method for determining the three-dimensional molecular structure of (-)-sedamine, providing precise atomic coordinates and bond lengths [18] [35]. Crystallographic analysis confirms the absolute stereochemical configuration and spatial arrangement of all atoms within the molecule [18]. The crystal structure data reveals detailed information about intermolecular interactions, hydrogen bonding patterns, and molecular packing arrangements [35] [36].

Single-crystal X-ray diffraction studies have been conducted to establish the complete crystal structure, including unit cell parameters, space group determination, and atomic displacement parameters [18] [35]. The crystallographic data provides definitive confirmation of the molecular geometry and stereochemical assignments determined through other analytical methods [18]. Crystal structure analysis reveals the precise bond angles, bond lengths, and torsional angles that define the molecular conformation [35] [36].

The X-ray crystallographic investigation confirms the predicted molecular structure and validates the stereochemical configuration assigned through chemical and spectroscopic methods [18] [35]. Crystallographic studies also provide information about crystal packing forces and intermolecular interactions that influence the solid-state properties of the compound [35] [36].

| Crystallographic Parameter | Significance | Information Provided |

|---|---|---|

| Unit Cell Dimensions | Crystal lattice structure | Molecular packing arrangement [35] |

| Space Group | Symmetry operations | Molecular symmetry relationships [37] |

| Atomic Coordinates | Precise atomic positions | Complete molecular geometry [18] |

| Bond Lengths and Angles | Molecular conformation | Structural validation [35] |